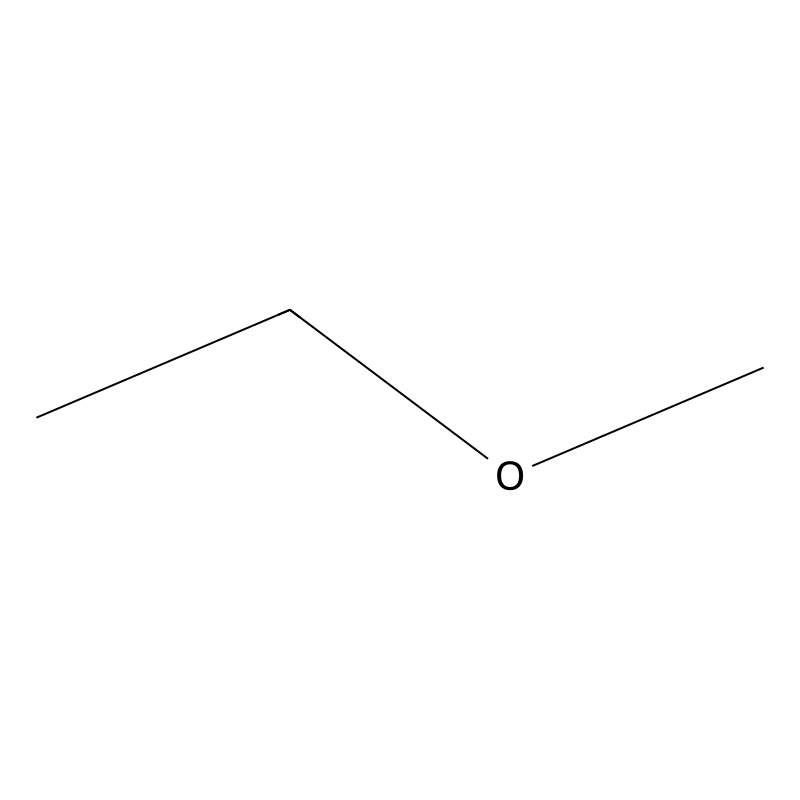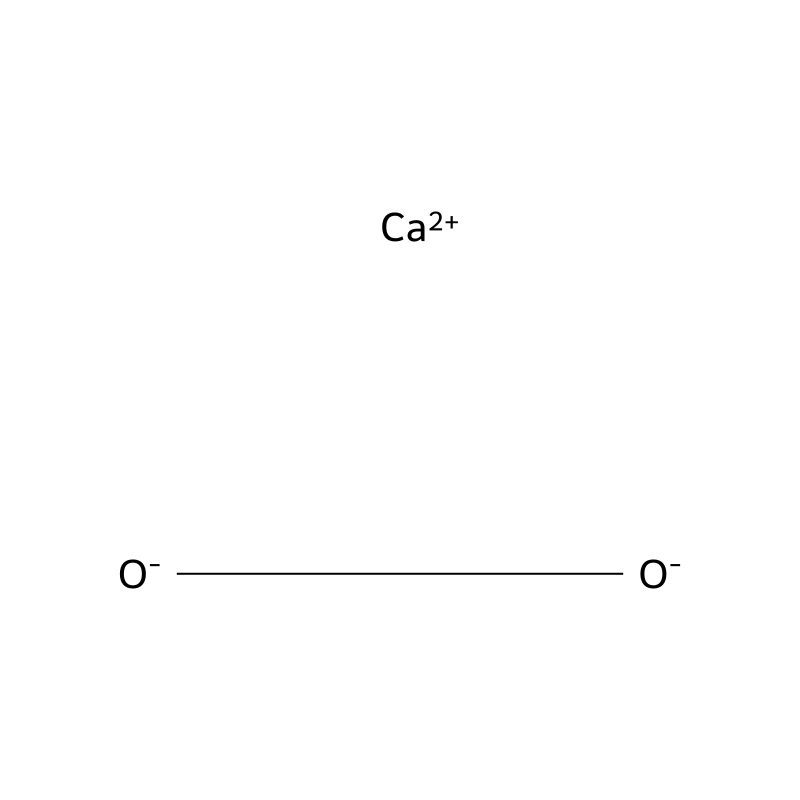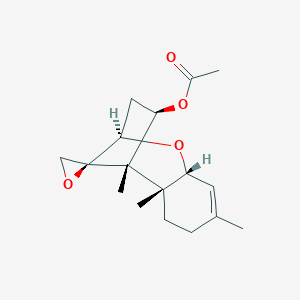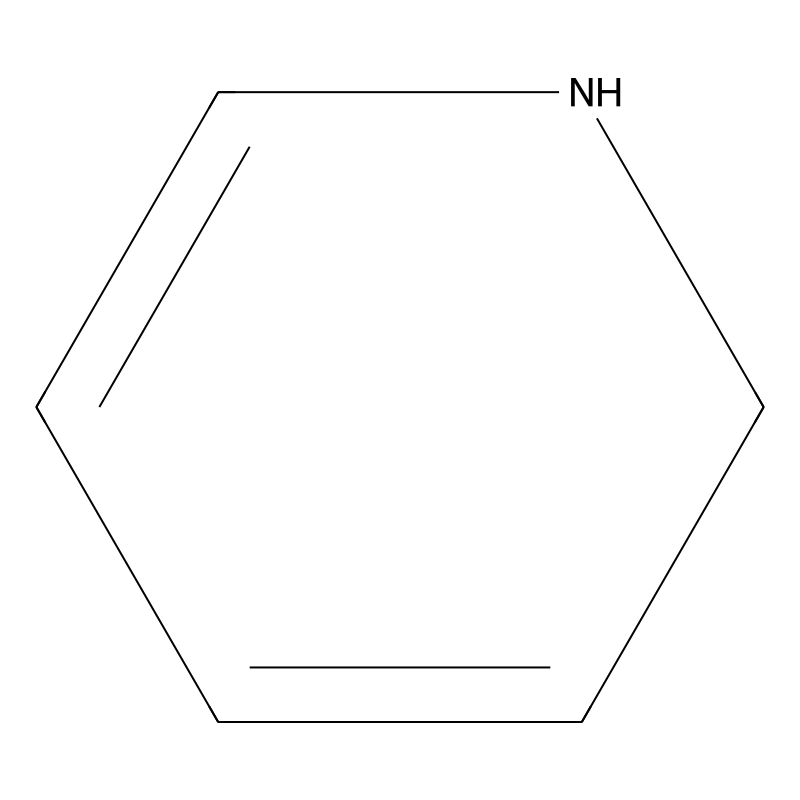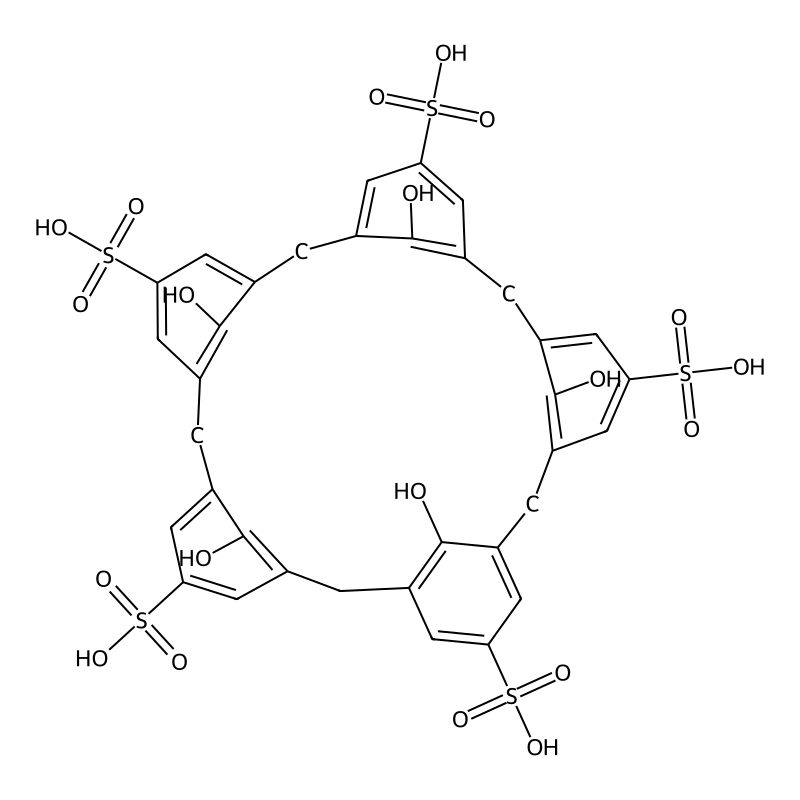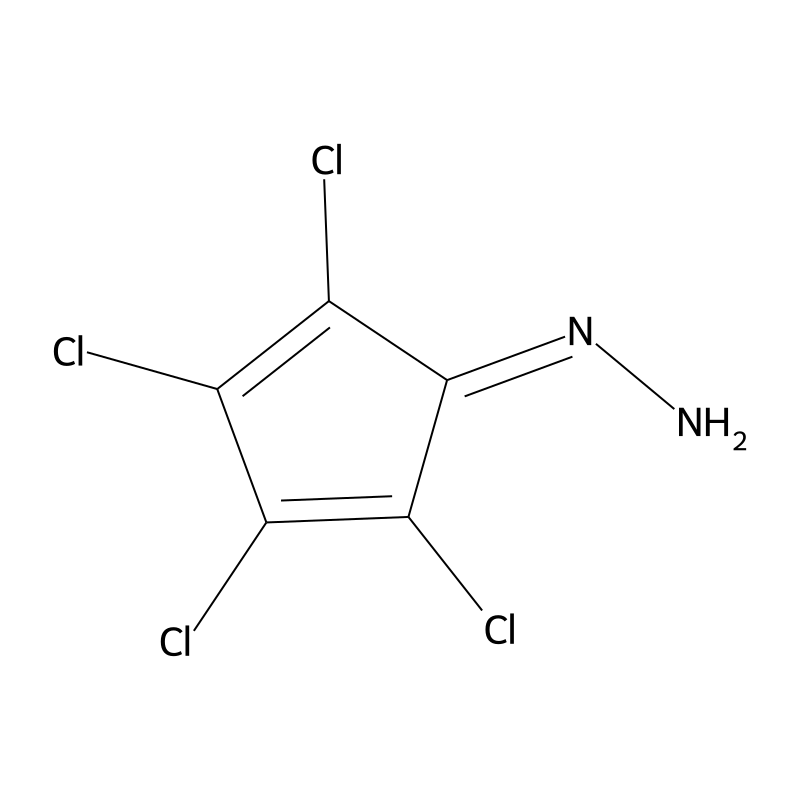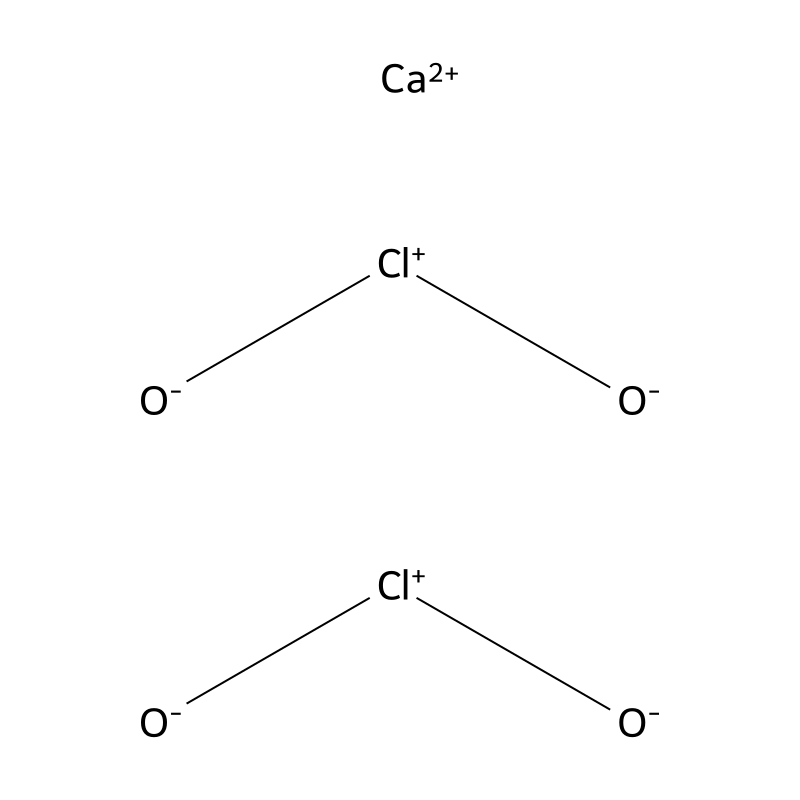MS049

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Description
Here are some alternative approaches to find information about research applications of potentially similar compounds:
- Search by chemical name: If you have a hunch about the full chemical name of MS049, you can try searching for that specific name in scientific databases like PubMed or Google Scholar .
- Search by broader category: If you know the general class of compound that MS049 belongs to (e.g., enzyme inhibitor, antibiotic), you can search for research on that category. This might lead you to relevant scientific articles about similar compounds.
MS049 is a potent and selective inhibitor of protein arginine methyltransferases, specifically targeting PRMT4 and PRMT6. It exhibits IC50 values of 34 nM for PRMT4 and 43 nM for PRMT6, demonstrating significantly higher potency compared to other type I protein arginine methyltransferases. The compound is recognized for its ability to inhibit the methyltransferase activity of these enzymes effectively in cellular assays, which is crucial for understanding their role in various biological processes and diseases .
MS049 acts as a potent and selective inhibitor of enzymes known as Protein Arginine Methyltransferases 4 and 6 (PRMT4 and PRMT6) [, ]. These enzymes play a role in attaching methyl groups to specific amino acids (arginine) in proteins, a process influencing protein function and cellular signaling. By inhibiting PRMT4 and PRMT6, MS049 disrupts this methylation process, potentially leading to altered cellular behavior.
Information regarding the safety profile of MS049 is limited. However, suppliers typically categorize it for research use only, suggesting potential health risks [, ]. Due to the lack of publicly available data, it is crucial to handle MS049 with appropriate caution and following recommended laboratory safety protocols.
MS049 functions primarily through competitive inhibition of the methylation process catalyzed by PRMT4 and PRMT6. In biochemical assays, it has been shown to reduce the methylation levels of specific substrates such as Med12me2a and H3R2me2a in human embryonic kidney cells (HEK293). The mechanism involves binding to the active site of the enzymes, thereby preventing substrate access and subsequent methylation .
The biological activity of MS049 extends beyond mere inhibition of methyltransferase activity. It has been implicated in modulating various cellular processes, including gene expression regulation and cellular signaling pathways. The selective inhibition of PRMT4 and PRMT6 by MS049 can disrupt the methylation patterns associated with transcriptional activation or repression, making it a valuable tool for studying epigenetic modifications in health and disease contexts .
The synthesis of MS049 involves several key steps:
- Reductive Amination: This is the primary method used to form the core structure of MS049, where substituted piperidines are reacted with N-Boc (methylamino)acetaldehyde.
- Protecting Group Strategy: Various protecting groups are utilized during synthesis to facilitate selective reactions and purifications.
- Final Deprotection: After achieving the desired intermediate structures, protecting groups are removed to yield the final product .
MS049 has several applications in both research and therapeutic contexts:
- Research Tool: It serves as a chemical probe for studying the biological functions of PRMT4 and PRMT6.
- Potential Therapeutic Agent: Given its role in modulating protein methylation, MS049 may have implications in treating diseases associated with dysregulated methyltransferase activity, such as cancer and neurodegenerative disorders .
Studies have shown that MS049 selectively interacts with PRMT4 and PRMT6 without significantly affecting other related enzymes. This selectivity is crucial for minimizing off-target effects in experimental settings, allowing researchers to dissect specific biological pathways influenced by these proteins. Interaction studies indicate that MS049's binding affinity is markedly higher for its intended targets compared to other type I protein arginine methyltransferases .
Several compounds exhibit structural or functional similarities to MS049, but each has unique characteristics:
| Compound Name | Target Enzyme(s) | IC50 (nM) | Unique Features |
|---|---|---|---|
| BIX-01294 | G9a, GLP | 700-1900 | Less selective; broader target range |
| Chaetocin | SUV39H1 | 600 | Non-selective; also affects multiple targets |
| BRD9539 | G9a | 6300 | Competitive inhibitor; less potent than MS049 |
| GSK126 | EZH2 | 300 | Selective for EZH2; distinct target from MS049 |
MS049 stands out due to its high selectivity for PRMT4 and PRMT6, making it a more precise tool for studying the specific roles of these enzymes in cellular processes compared to other similar compounds .
